N-(4-Amino-phenyl)-isonicotinamide Exhibits Weak PARP Inhibition (>19 μM) Versus Potent PARP Inhibitors, Confirming Its Unsuitability for PARP-Targeted Studies
N-(4-Amino-phenyl)-isonicotinamide was evaluated for inhibitory activity against poly(ADP-ribose) polymerase 1 (PARP1) and PARP2. The compound exhibited an IC50 greater than 19,000 nM (>19 μM) against both PARP1 and PARP2 in a nicotinamide concentration-based LC-MS assay [1]. This weak inhibition stands in stark contrast to potent clinical PARP inhibitors such as olaparib (PARP1 IC50 ≈ 5 nM) and the structurally related isonicotinamide-derived probe INH2BP (5-iodo-6-amino-1,2-benzopyrone), which demonstrates nanomolar-range PARP inhibition [2]. The >3,800-fold lower potency of N-(4-Amino-phenyl)-isonicotinamide relative to potent PARP inhibitors establishes a clear functional boundary: this compound is not an effective PARP inhibitor and should not be procured or deployed as such in DNA repair or synthetic lethality studies.
| Evidence Dimension | PARP1/PARP2 enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 > 19,000 nM (>19 μM) |
| Comparator Or Baseline | Olaparib (clinical PARP inhibitor): IC50 ≈ 5 nM; INH2BP (isonicotinamide-derived PARP inhibitor): potent nanomolar-range activity |
| Quantified Difference | >3,800-fold less potent than clinical PARP inhibitors; functionally inactive as a PARP inhibitor |
| Conditions | PARP1/PARP2 inhibition assessed by nicotinamide concentration via LC-MS analysis; enzyme origin unspecified |
Why This Matters
This quantitative inactivity profile is critical for procurement decisions: researchers seeking a PARP inhibitor scaffold must select alternative chemotypes; conversely, investigators requiring an isonicotinamide derivative with minimal PARP off-target activity can confidently use this compound.
- [1] BindingDB BDBM50439794 / CHEMBL2419703. Affinity Data for N-(4-aminophenyl)isonicotinamide: IC50 > 1.90E+4 nM against PARP1 and PARP2. View Source
- [2] Inotek Pharmaceuticals. INH2BP (5-iodo-6-amino-1,2-benzopyrone) PARP Inhibitor Development Program. Grantome Research Database. View Source
